2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C10H20O2Si and a molecular weight of 200.35 g/mol . This compound is characterized by a cyclohexyl group and a methyl group attached to a 1,3,2-dioxasilinane ring, which is a silicon-containing heterocycle. The presence of silicon in its structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane typically involves the reaction of cyclohexylmethylsilane with ethylene glycol under acidic conditions to form the dioxasilinane ring . The reaction is carried out at elevated temperatures to facilitate the formation of the silicon-oxygen bonds. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane involves its interaction with molecular targets through its silicon-containing ring. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound’s unique structure allows it to interact with biological molecules in a specific manner .
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane can be compared with other similar compounds such as:
1,3-Dioxa-2-silacyclohexane: This compound has a similar silicon-containing ring but lacks the cyclohexyl and methyl groups, making it less sterically hindered.
2-Cyclohexyl-2-methyl-1,3,2-dioxasilane: This compound is similar but has different substituents on the silicon atom, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
142057-93-0 |
---|---|
Molekularformel |
C10H20O2Si |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
2-cyclohexyl-2-methyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C10H20O2Si/c1-13(11-8-5-9-12-13)10-6-3-2-4-7-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
AORUPCISLSIKAX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(OCCCO1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.